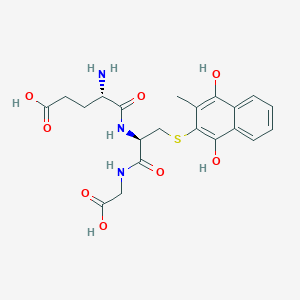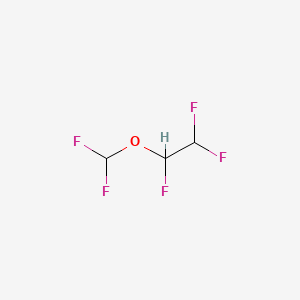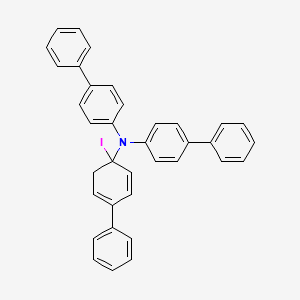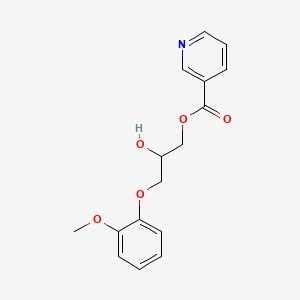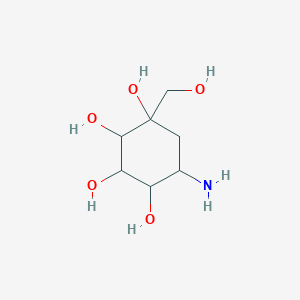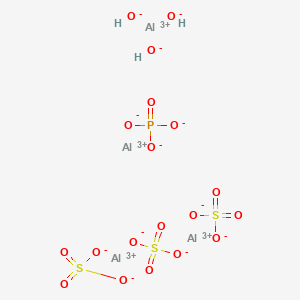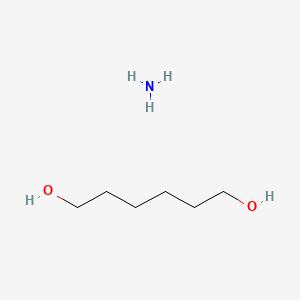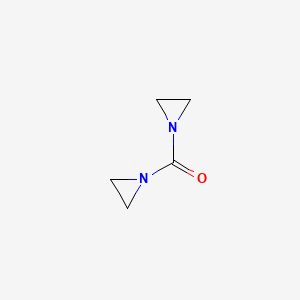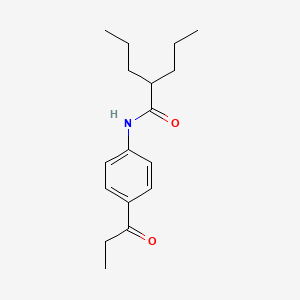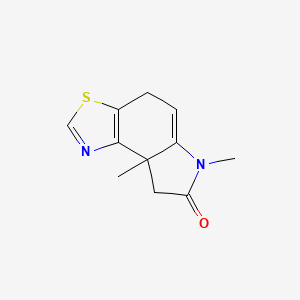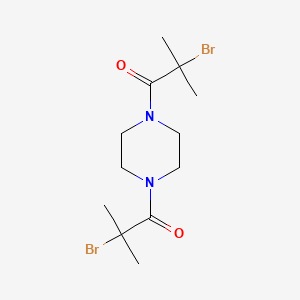
1,1'-Piperazine-1,4-diylbis(2-bromo-2-methylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 41182: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 41182 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize the yield and purity of NSC 41182.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of NSC 41182 is scaled up to meet demand. This involves optimizing the synthetic routes and reaction conditions to ensure consistent quality and yield. Industrial production methods may include:
Batch Processing: The compound is produced in large batches, with each batch undergoing rigorous quality control to ensure consistency.
Continuous Processing: In some cases, continuous processing methods are used to produce NSC 41182 more efficiently. This involves a continuous flow of reactants and products through the production system.
Chemical Reactions Analysis
Types of Reactions: NSC 41182 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: NSC 41182 can also be reduced, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions involving NSC 41182 typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products: The major products formed from the reactions of NSC 41182 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the compound.
Scientific Research Applications
NSC 41182 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: NSC 41182 is studied for its potential biological effects, including its interactions with biological molecules and pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to target specific diseases or conditions.
Industry: NSC 41182 is used in industrial applications, such as the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 41182 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved can vary depending on the application and context of use.
Comparison with Similar Compounds
NSC 41182 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Another compound studied for its potential therapeutic effects.
NSC 725776 (Indimitecan): A compound with similar properties and applications.
NSC 724998 (Indotecan): Another related compound with potential therapeutic effects.
Uniqueness: NSC 41182 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
CAS No. |
17804-42-1 |
|---|---|
Molecular Formula |
C12H20Br2N2O2 |
Molecular Weight |
384.11 g/mol |
IUPAC Name |
2-bromo-1-[4-(2-bromo-2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H20Br2N2O2/c1-11(2,13)9(17)15-5-7-16(8-6-15)10(18)12(3,4)14/h5-8H2,1-4H3 |
InChI Key |
PTMKFMDIRPWGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C(C)(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


